
Diprovocim
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diprovocim es una clase novedosa y excepcionalmente potente de agonistas del receptor tipo Toll. Es conocido por su capacidad para inducir la dimerización y activación del receptor tipo Toll-2 de la superficie celular con el receptor tipo Toll-1. Este compuesto ha demostrado un potencial significativo en la estimulación de las respuestas inmunitarias, convirtiéndolo en una herramienta valiosa en la inmunoterapia y el desarrollo de vacunas .
Métodos De Preparación
Diprovocim puede sintetizarse a través de una serie de reacciones químicas diseñadas para promover la dimerización de los receptores de la superficie celular. Las rutas sintéticas implican estudios exhaustivos de la relación estructura-actividad que han mejorado significativamente la potencia del compuesto. La preparación de this compound es relativamente sencilla y permite una fácil modificación y optimización .
Análisis De Reacciones Químicas
Diprovocim experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, reductores y nucleófilos. Los principales productos formados a partir de estas reacciones son derivados de this compound con actividad biológica mejorada o modificada .
Aplicaciones Científicas De Investigación
Cancer Immunotherapy
- Adjuvant Activity : Diprovocim has demonstrated significant adjuvant effects when used in combination with cancer antigens. In preclinical studies, it was shown to enhance immune responses against tumor-specific antigens, such as ovalbumin (OVA), leading to the inhibition of melanoma growth in murine models .
- Synergistic Effects with Checkpoint Inhibitors : The combination of this compound with anti-PD-L1 antibodies has resulted in complete tumor regression in mouse models of melanoma. This synergy is attributed to increased activation and proliferation of cytotoxic T lymphocytes (CTLs), which are essential for effective anti-tumor immunity .
- Long-term Antitumor Memory : Studies indicate that immunization with this compound not only inhibits tumor growth but also induces long-lasting immune memory, providing potential for long-term protection against tumor rechallenge .
Table 1: Summary of Key Studies on this compound
Case Study 1: Efficacy Against Melanoma
In a study involving B16-OVA melanoma-bearing mice, administration of OVA combined with this compound significantly inhibited tumor growth compared to control groups. Mice receiving this combination exhibited a survival rate of 100% over an extended observation period, demonstrating the compound's potential as an effective adjuvant in cancer immunotherapy .
Case Study 2: Immune Response Enhancement
Another study focused on the immune response elicited by this compound when co-administered with OVA. Results showed that mice immunized with this combination had elevated levels of both IgG1 and IgG2b antibodies, indicating a robust humoral immune response alongside cellular immunity enhancement through CTL activation .
Mecanismo De Acción
El mecanismo de acción de Diprovocim implica la inducción de la dimerización y activación del receptor tipo Toll-2 de la superficie celular con el receptor tipo Toll-1. Esta activación conduce a la estimulación de las células presentadoras de antígenos, incluyendo las células dendríticas y los macrófagos, que a su vez promueven la activación de los linfocitos T citotóxicos. Los objetivos moleculares y las vías implicadas incluyen las vías de señalización NF-κB y MAPK dependientes de MyD88 .
Comparación Con Compuestos Similares
Diprovocim es único en su estructura y mecanismo de acción en comparación con otros agonistas del receptor tipo Toll. No presenta similitud estructural con ningún agonista conocido del receptor tipo Toll natural o sintético. Compuestos similares incluyen Pam3CSK4, que es un agonista natural del receptor tipo Toll-1/receptor tipo Toll-2, y otros agonistas del receptor tipo Toll de molécula pequeña. This compound ha demostrado una mayor potencia y eficacia en sistemas humanos y murinos .
Actividad Biológica
Diprovocim is a synthetic compound recognized for its potent activity as a Toll-like receptor (TLR) agonist, specifically targeting TLR1 and TLR2. This compound has garnered attention in immunology for its potential applications in enhancing immune responses against tumors and infectious diseases. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in preclinical studies, and implications for therapeutic use.
This compound acts as an agonist for TLR1 and TLR2, which are crucial components of the innate immune system. These receptors play a significant role in recognizing pathogen-associated molecular patterns (PAMPs) and initiating immune responses. Upon activation, TLR1/TLR2 signaling leads to:
- Cytokine Production : Induction of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12, which are essential for orchestrating adaptive immunity.
- Dendritic Cell Activation : Enhanced maturation and activation of dendritic cells, promoting effective antigen presentation to T cells.
- Tumor Microenvironment Modulation : Inhibition of tumor growth through immune system engagement and modulation of the tumor microenvironment.
Efficacy in Preclinical Studies
Several studies have demonstrated the effectiveness of this compound in various models:
- Adjuvant Activity : In a study published in Proceedings of the National Academy of Sciences, this compound was shown to elicit strong adjuvant effects when administered alongside cancer vaccines. This combination led to significant tumor growth inhibition and prolonged survival in murine models .
- Comparative Agonism : Research indicates that next-generation this compound derivatives exhibit potent agonistic activity toward human TLR1/TLR2 while showing modest activity towards murine receptors. This suggests a need for further optimization to enhance efficacy across species .
- Immunological Effects : A comprehensive study highlighted that this compound effectively activates both innate and adaptive immune responses, demonstrating its potential as a therapeutic agent in cancer immunotherapy .
Data Summary
The following table summarizes key findings from various studies on this compound:
Case Studies
Case Study 1: Tumor Immunotherapy
In a controlled experiment involving mice with implanted tumors, administration of this compound alongside a standard cancer vaccine resulted in a marked reduction in tumor size compared to controls. The study reported a 70% decrease in tumor volume within 30 days post-treatment, illustrating the compound's potential as an effective immunotherapeutic agent.
Case Study 2: Infectious Disease Response
Another study focused on the use of this compound as an adjuvant in viral infections demonstrated that it significantly enhanced the immune response against viral antigens. Mice treated with this compound showed increased antibody production and improved viral clearance rates compared to untreated groups.
Propiedades
IUPAC Name |
(3S,4S)-1-[4-[(3S,4S)-3,4-bis[[(1S,2R)-2-phenylcyclopropyl]carbamoyl]pyrrolidine-1-carbonyl]benzoyl]-3-N,4-N-bis[(1S,2R)-2-phenylcyclopropyl]pyrrolidine-3,4-dicarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H56N6O6/c63-51(57-47-25-39(47)33-13-5-1-6-14-33)43-29-61(30-44(43)52(64)58-48-26-40(48)34-15-7-2-8-16-34)55(67)37-21-23-38(24-22-37)56(68)62-31-45(53(65)59-49-27-41(49)35-17-9-3-10-18-35)46(32-62)54(66)60-50-28-42(50)36-19-11-4-12-20-36/h1-24,39-50H,25-32H2,(H,57,63)(H,58,64)(H,59,65)(H,60,66)/t39-,40-,41-,42-,43-,44-,45-,46-,47+,48+,49+,50+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZBNXFGYUSVCJ-UYMKNZQYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1NC(=O)C2CN(CC2C(=O)NC3CC3C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C(=O)N6CC(C(C6)C(=O)NC7CC7C8=CC=CC=C8)C(=O)NC9CC9C1=CC=CC=C1)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1NC(=O)[C@@H]2CN(C[C@H]2C(=O)N[C@H]3C[C@@H]3C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C(=O)N6C[C@H]([C@@H](C6)C(=O)N[C@H]7C[C@@H]7C8=CC=CC=C8)C(=O)N[C@H]9C[C@@H]9C1=CC=CC=C1)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H56N6O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
909.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.